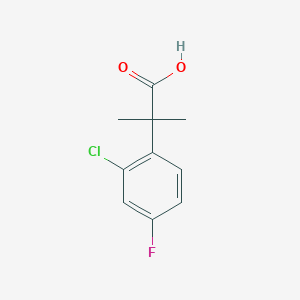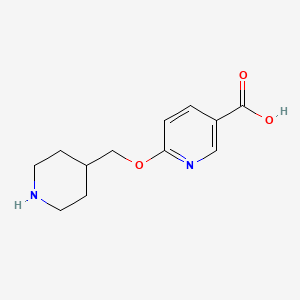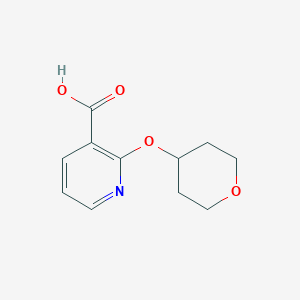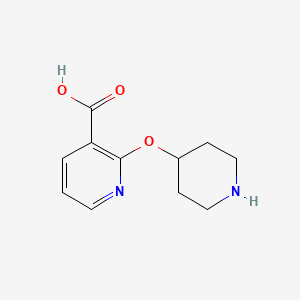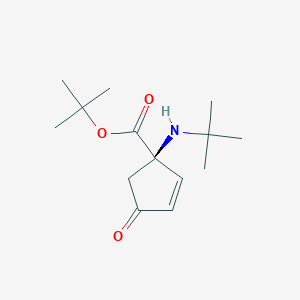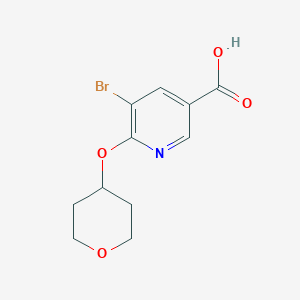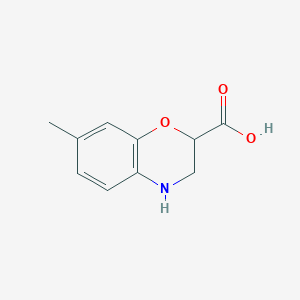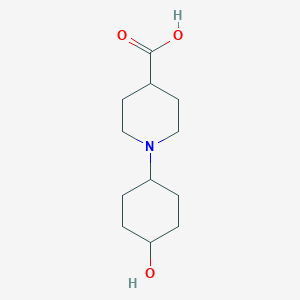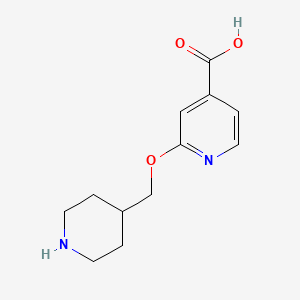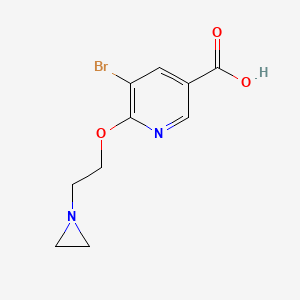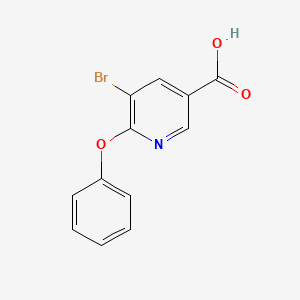![molecular formula C12H7Cl2F3N2O B1391688 3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1227955-22-7](/img/structure/B1391688.png)
3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Descripción general
Descripción
“3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves various methods . An improved and practical route has been reported for accessing a similar compound, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, which is a key intermediate of hexaflumuron .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Aplicaciones Científicas De Investigación
Fluazinam
The compound is a key component in the fungicide fluazinam. Its crystal structure and interactions, such as hydrogen bonds and Cl⋯π interactions, play a crucial role in its effectiveness (Jeon, Kim, Lee, & Kim, 2013).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds related to 3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline, have been investigated for their potential antitumor activity. These compounds showed varying degrees of potency in inhibiting cancer cell growth (Maftei et al., 2016).
Electroluminescence Application
This compound is a precursor in the synthesis of luminescent materials for applications like organic light-emitting diodes (OLEDs). Its derivatives can exhibit a range of emission spectra, making them valuable for display technologies (Vezzu et al., 2010).
Pesticide Synthesis
3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline serves as an intermediate in the synthesis of various pesticides. It has been utilized in developing effective and low-toxicity herbicides and insecticides (Xin-xin, 2006).
Polymerization Catalysts
This compound and its derivatives have been investigated for their roles in catalyzing ring-opening polymerizations, particularly in the context of synthesizing polymers like polycaprolactone. Their structural properties influence their catalytic activities (Njogu, Omondi, & Nyamori, 2017).
Discovery and Optimization in Drug Design
Its derivatives have been explored in the discovery and optimization of novel drug candidates, such as GPR119 agonists. These findings are significant in the development of new therapeutic agents (Wang et al., 2014).
Non-Linear Optical Applications
Binary solids formed with this compound and phenolic coformers have been synthesized and investigated for their potential use in non-linear optical applications. The solids' structures and properties like melting points and absorption spectra are critical (Draguta et al., 2015).
Corrosion Inhibition
It's also used in corrosion inhibition studies. Derivatives of this compound have been tested as inhibitors for mild steel corrosion in acidic environments, demonstrating mixed-type inhibition properties (Xu et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dichloro-4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O/c13-8-4-6(18)5-9(14)10(8)20-11-7(12(15,16)17)2-1-3-19-11/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBYWGMWIJYGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2Cl)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



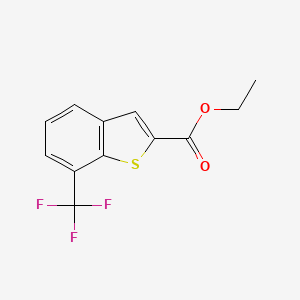
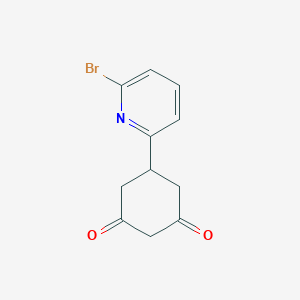
![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
